1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine
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Overview
Description
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a sulfonyl group and a chlorinated thienopyrimidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the sulfonyl group. This can be done by reacting the chlorinated thienopyrimidine with a sulfonyl chloride derivative under basic conditions. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where 2-methylpiperidine is reacted with the sulfonylated thienopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated thienopyrimidine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine has several scientific research applications, including:
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling and growth . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and chemical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused heterocyclic system but with a pyrazole ring instead of a thiophene ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also have a fused heterocyclic system but with a pyrrole ring, which can result in different pharmacological effects.
Uniqueness
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine is unique due to the presence of the sulfonyl group and the specific substitution pattern on the thienopyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-6-(2-methylpiperidin-1-yl)sulfonylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8-4-2-3-5-16(8)20(17,18)11-6-9-10(19-11)7-14-12(13)15-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKJADFTNQJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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